molecular formula C14H18N4 B13858848 1-(1-Benzylpyrazol-4-yl)piperazine CAS No. 1174207-80-7

1-(1-Benzylpyrazol-4-yl)piperazine

Cat. No.: B13858848
CAS No.: 1174207-80-7
M. Wt: 242.32 g/mol
InChI Key: PAJNMLFSNZAQAG-UHFFFAOYSA-N
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Description

1-(1-Benzylpyrazol-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a pyrazole ring substituted with a benzyl group at the 1-position and a piperazine ring at the 4-position

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzylpyrazol-4-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(1-Benzylpyrazol-4-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Benzylpyrazol-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(1-Benzothiophen-4-yl)piperazine hydrochloride
  • 1-(1-Benzyl-piperidin-4-yl)-piperazine

Comparison: 1-(1-Benzylpyrazol-4-yl)piperazine is unique due to its specific substitution pattern and the presence of both a pyrazole and piperazine ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

1174207-80-7

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

1-(1-benzylpyrazol-4-yl)piperazine

InChI

InChI=1S/C14H18N4/c1-2-4-13(5-3-1)11-18-12-14(10-16-18)17-8-6-15-7-9-17/h1-5,10,12,15H,6-9,11H2

InChI Key

PAJNMLFSNZAQAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN(N=C2)CC3=CC=CC=C3

Origin of Product

United States

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